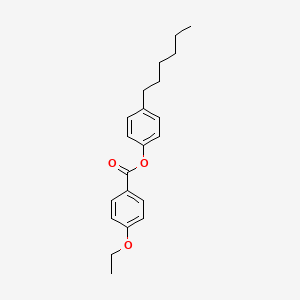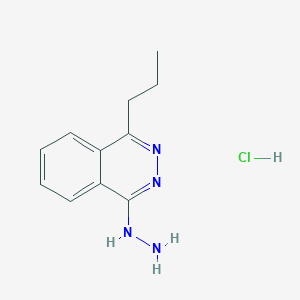
(4-Propylphthalazin-1-yl)hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propylphthalazin-1-yl)hydrazine;hydrochloride is a chemical compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propylphthalazin-1-yl)hydrazine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-propylphthalazine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Propylphthalazin-1-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(4-Propylphthalazin-1-yl)hydrazine;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (4-Propylphthalazin-1-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Phthalazine: A parent compound with similar structural features but lacking the propyl and hydrazine groups.
Hydralazine: A well-known antihypertensive agent with a similar hydrazine moiety but different overall structure.
Phthalazinone: An oxidized derivative of phthalazine with distinct pharmacological properties.
Uniqueness: (4-Propylphthalazin-1-yl)hydrazine;hydrochloride is unique due to the presence of both the propyl and hydrazine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61976-83-8 |
|---|---|
Molecular Formula |
C11H15ClN4 |
Molecular Weight |
238.72 g/mol |
IUPAC Name |
(4-propylphthalazin-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-5-10-8-6-3-4-7-9(8)11(13-12)15-14-10;/h3-4,6-7H,2,5,12H2,1H3,(H,13,15);1H |
InChI Key |
RYOUNPKXYAXIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(C2=CC=CC=C21)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene](/img/structure/B14542541.png)
![(6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14542548.png)
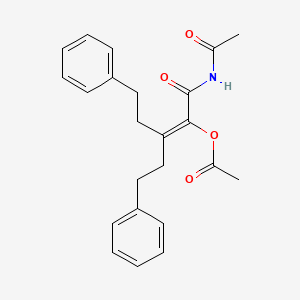
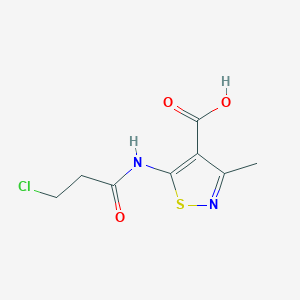
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl-](/img/structure/B14542556.png)
![2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane](/img/structure/B14542558.png)
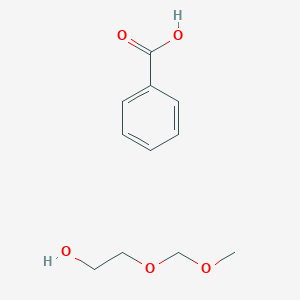
![Thieno[2,3-c][1,8]naphthyridin-4(5H)-one](/img/structure/B14542561.png)
![3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine](/img/structure/B14542563.png)
![2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14542580.png)
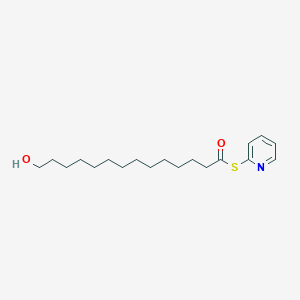
![3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14542604.png)
